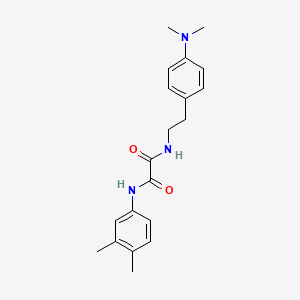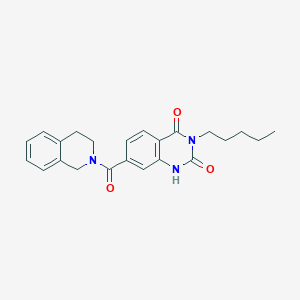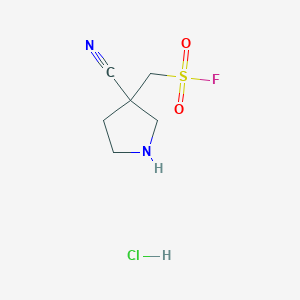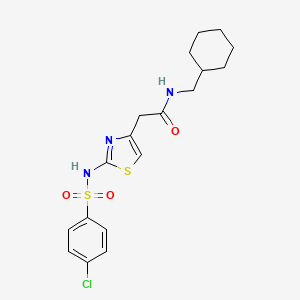
N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence Enhancement
Research has demonstrated the significance of N-phenyl substitutions in enhancing the fluorescence of certain compounds. The introduction of N-phenyl substituents to aminostilbenes leads to a more planar ground-state geometry, resulting in a red shift of absorption and fluorescence spectra and a higher fluorescence quantum yield. This effect, termed the "amino conjugation effect," suggests potential applications in the development of fluorescent materials and sensors (Yang, Chiou, & Liau, 2002).
Catalytic Coupling Reactions
N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been identified as an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This discovery opens up new avenues for the synthesis of internal alkynes, showcasing the compound's potential in facilitating diverse catalytic processes (Chen, Li, Xu, & Ma, 2023).
Synthesis of Organic Intermediates
The compound has relevance in the synthesis of important organic intermediates. For instance, the synthetic technology for N,N-Dimethyl-4-nitrobenzylamine, a critical intermediate in medicine, pesticide, and chemical fields, showcases the broader applicability of related chemical structures in industrial synthesis processes (Ling-ya, 2015).
Novel Synthetic Methodologies
A novel acid-catalyzed rearrangement of oxiranes leading to the synthesis of di- and mono-oxalamides demonstrates the utility of related compounds in creating new synthetic pathways. This methodology provides a valuable tool for the synthesis of anthranilic acid derivatives and oxalamides, underscoring the compound's role in advancing organic synthesis techniques (Mamedov et al., 2016).
Material Science and Supramolecular Chemistry
The compound and its derivatives find applications in material science, particularly in the development of supramolecular assemblies and networks. For example, studies on hydrogen-bonded supramolecular networks involving N,N'-bis(4-pyridylmethyl)oxalamide highlight the potential of these compounds in designing new materials with unique properties (Lee, 2010).
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14-5-8-17(13-15(14)2)22-20(25)19(24)21-12-11-16-6-9-18(10-7-16)23(3)4/h5-10,13H,11-12H2,1-4H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFAXPSQOZTSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2750416.png)

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2750419.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2750425.png)
![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide](/img/structure/B2750427.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2750428.png)






